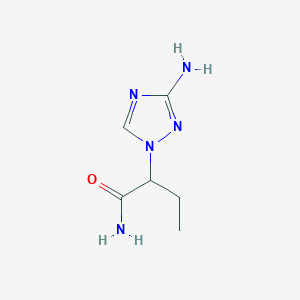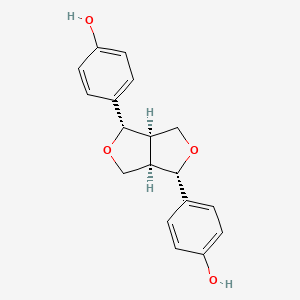![molecular formula C17H14OS2 B13090233 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090233.png)
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound with a complex structure that includes both thiobenzaldehyde and methanethioylphenyl groups
Métodos De Preparación
The synthesis of 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methanethioylbenzaldehyde with thiobenzaldehyde under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanethioyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the methanethioyl group under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets through its functional groups. The thiobenzaldehyde and methanethioylphenyl groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. This interaction can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar compounds to 2-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde include:
4-(Methylthio)benzaldehyde: Shares the methanethioyl group but lacks the thiobenzaldehyde moiety.
3,4-Ethylenedioxythiophenes: Contains thiophene rings and is used in similar applications but has different structural features.
Propiedades
Fórmula molecular |
C17H14OS2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[3-(4-methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H14OS2/c18-17(15-7-5-13(11-19)6-8-15)10-9-14-3-1-2-4-16(14)12-20/h1-8,11-12H,9-10H2 |
Clave InChI |
VHTKBCKDBRGJDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)C2=CC=C(C=C2)C=S)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


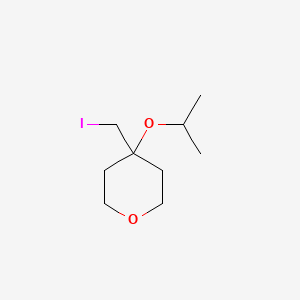
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)

![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)

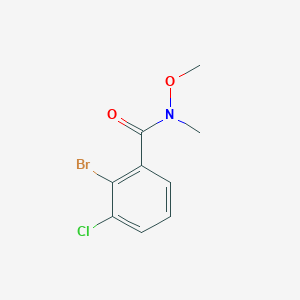
![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
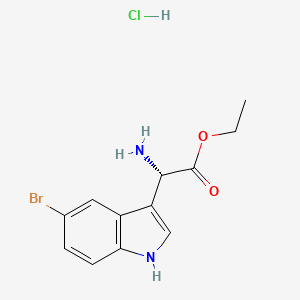
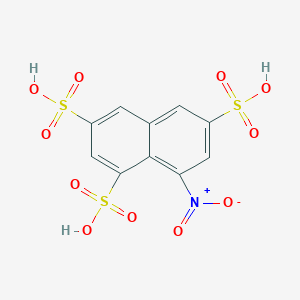

![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)

